CID 156592362

Description

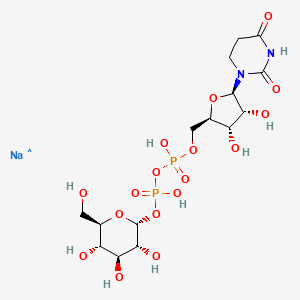

CID 156592362, identified as oscillatoxin E, is a marine-derived toxin belonging to the oscillatoxin family, which is characterized by cyclic polyketide structures with varying substituents. Oscillatoxins are primarily isolated from cyanobacteria and exhibit potent bioactivity, including cytotoxicity and ion-channel modulation . Key features of this compound include:

- Molecular formula: Not explicitly provided in the evidence, but inferred to align with oscillatoxin derivatives (e.g., C₃₀H₄₅NO₈ based on structural analogs).

- Structural characteristics: A macrocyclic lactone core with hydroxyl, methyl, and ketone groups, as depicted in Figure 1 of .

- Physicochemical properties: High molecular weight (~600–700 g/mol), moderate solubility in organic solvents, and low volatility, as suggested by GC-MS analysis in .

- Bioactivity: Presumed cytotoxicity due to structural similarity to oscillatoxin D (CID 101283546), which disrupts cellular calcium signaling .

Properties

Molecular Formula |

C15H26N2NaO17P2 |

|---|---|

Molecular Weight |

591.31 g/mol |

InChI |

InChI=1S/C15H26N2O17P2.Na/c18-3-5-8(20)10(22)12(24)14(32-5)33-36(28,29)34-35(26,27)30-4-6-9(21)11(23)13(31-6)17-2-1-7(19)16-15(17)25;/h5-6,8-14,18,20-24H,1-4H2,(H,26,27)(H,28,29)(H,16,19,25);/t5-,6-,8-,9-,10+,11-,12-,13-,14-;/m1./s1 |

InChI Key |

DNVMYNZVEXNUOJ-NVLFUPLVSA-N |

Isomeric SMILES |

C1CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O.[Na] |

Canonical SMILES |

C1CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)CO)O)O)O)O)O.[Na] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of CID 156592362 involves several synthetic routes. One common method includes the reaction of 2-fluoro-4-substituted phenylacetic acid with a Vilsmeier reagent, followed by quenching the reaction solution in an aqueous solution to obtain an intermediate . This intermediate is then subjected to further reactions to yield the final compound.

Industrial Production Methods

In industrial settings, the production of this compound is optimized for efficiency and yield. The process typically involves large-scale reactions under controlled conditions to ensure the purity and consistency of the final product. The use of advanced equipment and techniques, such as continuous flow reactors, can enhance the production process.

Chemical Reactions Analysis

Types of Reactions

CID 156592362 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one atom or group in the molecule with another atom or group.

Common Reagents and Conditions

The reactions of this compound often require specific reagents and conditions. For example, oxidation reactions may use oxidizing agents such as potassium permanganate or hydrogen peroxide. Reduction reactions may involve reducing agents like lithium aluminum hydride or sodium borohydride. Substitution reactions can be facilitated by catalysts or specific solvents to enhance the reaction rate and yield.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the conditions used. For instance, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions may yield alcohols or amines. Substitution reactions can result in a variety of substituted derivatives, depending on the substituent introduced.

Scientific Research Applications

CID 156592362 has a wide range of applications in scientific research:

Chemistry: It is used as a reagent or intermediate in the synthesis of other compounds.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research explores its potential therapeutic effects and mechanisms of action in treating various diseases.

Industry: this compound is utilized in the development of new materials, pharmaceuticals, and chemical processes.

Mechanism of Action

The mechanism of action of CID 156592362 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural Analogs Within the Oscillatoxin Family

CID 156592362 is part of a toxin family with minor structural modifications that significantly alter bioactivity and physicochemical properties. Key analogs include:

Key Observations :

Comparison with Non-Oscillatoxin Analogs

Using PubChem’s similarity search and methodologies from , this compound was compared with non-family compounds sharing macrocyclic or polyketide features:

Key Observations :

- Amphidinolide B1 shares a macrocyclic lactone core with this compound but lacks methyl substituents, resulting in lower cytotoxicity .

- Bryostatin 1 and salinomycin exhibit ionophoric properties, unlike this compound, which primarily targets calcium channels .

Physicochemical and Spectroscopic Comparison

Data from and were used to compare key properties:

Key Observations :

- Higher LogP values in oscillatoxins suggest greater lipophilicity compared to amphidinolide B1, aligning with their membrane-targeting bioactivity .

- GC-MS retention times correlate with volatility; this compound elutes earlier than oscillatoxin D, indicating slight differences in polarity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.